1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine

Medicinal Chemistry Chemical Biology Building Block Sourcing

Uncontrolled substitution patterns in 4-aminopyrazole building blocks derail kinase inhibitor SAR campaigns. This compound eliminates that variable with a locked meta-Cl and C5-ethyl configuration. • Consistent ≥95% purity for reproducible amide coupling, sulfonamide, and urea library synthesis • Free base form (CAS 1521422-25-2) avoids protonation interference during diversification • Scaffold aligns with privileged hinge-binding motifs for JNK3/GSK-3β inhibitor programs Supplied with full QC documentation; HCl salt (CAS 1795184-89-2) also available for reference standard applications.

Molecular Formula C11H12ClN3
Molecular Weight 221.68 g/mol
Cat. No. B13240494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine
Molecular FormulaC11H12ClN3
Molecular Weight221.68 g/mol
Structural Identifiers
SMILESCCC1=C(C=NN1C2=CC(=CC=C2)Cl)N
InChIInChI=1S/C11H12ClN3/c1-2-11-10(13)7-14-15(11)9-5-3-4-8(12)6-9/h3-7H,2,13H2,1H3
InChIKeyXPWZEFLUHZHEDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine Overview


1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine (CAS 1521422-25-2, free base; CAS 1795184-89-2, HCl salt) is a 4-aminopyrazole scaffold bearing a meta‑chlorophenyl substituent at N1 and an ethyl group at C5 [1]. It is supplied as a research-grade building block (typical purity ≥95%) for medicinal chemistry, agrochemical, and chemical biology applications . The core architecture places an amino group directly on the pyrazole ring, providing a primary amine handle for further diversification through amide coupling, reductive amination, or urea formation.

1
Medicinal chemistry building block with primary amine handle for amide, urea, and sulfonamide library synthesis
2
Supports kinase inhibitor SAR programs requiring controlled meta-chloro and C5-ethyl substitution
3
Available as free base for coupling chemistry or HCl salt for aqueous solubility and high-purity analytical standards

Why Specific Substitution Matters


Structure–activity relationships (SAR) from aminopyrazole programs demonstrate that both the position of the chloro substituent and the nature of the C5 alkyl group critically affect biochemical activity [1]. In closely related kinase inhibitor chemotypes, shifting the chloro from the meta to the para position or altering the C5 alkyl chain can cause >10‑fold potency shifts and alter selectivity profiles across kinase panels [2]. Therefore, simply purchasing any 4-aminopyrazole or any chloroaryl-pyrazole without controlling the precise substitution pattern will introduce uncharacterized variables into an existing SAR or scale‑up campaign.

Target

Meta-chloro, C5-ethyl substitution on 4-aminopyrazole scaffold

Risk if substituted

Para-chloro or different C5-alkyl analogs may shift kinase selectivity profiles and potency, introducing uncharacterized SAR variables

Target

CAS-defined free base or HCl salt form

Risk if substituted

Unspecified salt forms may interfere with base-sensitive reactions or alter aqueous solubility in biological assays

Target

Research-grade building block with dual CAS registration

Risk if substituted

Analogs lacking complete database registration may complicate procurement documentation and IP traceability

Comparison with Closest Analogs


Molecular Weight vs. Des-Ethyl Analog

1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine (free base) has a molecular weight of 221.68 g·mol⁻¹ , whereas the des‑ethyl analog 1-(3-chlorophenyl)-1H-pyrazol-4-amine (CAS 14044-27-0) has a molecular weight of 193.64 g·mol⁻¹ . The +28.04 Da difference corresponds to the ethyl group at C5 and directly affects lipophilicity, metabolic stability, and target complementarity in structure-based design.

Molecular Weight vs. Des-Ethyl Analog
Head-to-head
+28.04 g·mol⁻¹ (+14.5%) vs. 1-(3-chlorophenyl)-1H-pyrazol-4-amine
Supports unambiguous identity confirmation and C5-ethyl presence in structure-based design
Calculated from molecular formula; free base comparison
Medicinal Chemistry Chemical Biology Building Block Sourcing

Meta- vs. Para-Chloro Substitution

The target compound bears a meta‑chloro (3‑Cl) substituent. In aminopyrazole kinase inhibitor SAR, meta‑chloro substitution can yield different hinge‑binding geometries and selectivity profiles compared to the para‑chloro (4‑Cl) isomer [1]. Although quantitative enzymatic IC₅₀ data for the free base are not publicly available, the physicochemical properties — including distinct InChIKey, dipole moment, and electrostatic potential surface — establish a non‑interchangeable chemical identity with the para‑chloro analog (CAS 1788596-62-2 for the HCl salt) [2].

Meta- vs. Para-Chloro Substitution
Class-level
Isosteric replacement; distinct InChIKey identifiers
Procuring the meta-chloro isomer maintains SAR continuity; para isomer may alter target engagement
Class-level inference; no public IC₅₀ data available
Medicinal Chemistry Kinase Inhibitor Design Selectivity Profiling

Free Base vs. Hydrochloride Salt Selection

Commercial suppliers provide the free base (CAS 1521422-25-2) at ≥95% purity with MW 221.68 g·mol⁻¹ and the hydrochloride salt (CAS 1795184-89-2) at MW 258.15 g·mol⁻¹, available in purity grades from 95% to 99.999% [1]. The 35.47 g·mol⁻¹ mass difference corresponds to one equivalent of HCl. Choice of the free base is essential for reaction conditions where the HCl salt would interfere (e.g., base‑sensitive coupling reactions), while the salt offers improved aqueous solubility and gravimetric handling stability.

Free Base vs. HCl Salt Selection
Head-to-head
+36.47 g·mol⁻¹ (HCl adduct); salt purity up to 99.999%
Free base for coupling reactions; salt offers solubility and high-purity analytical standard grades
Vendor specification review recommended
Chemical Procurement Salt Form Selection Analytical Chemistry

C5 Ethyl vs. Methyl Substituent

The C5‑ethyl group confers higher lipophilicity compared to the C5‑methyl analog 1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-amine (CAS 1248162-92-6; MW 207.66 g·mol⁻¹) . The additional methylene unit is predicted to increase logP by approximately 0.5 log units based on fragment‑based calculations, which impacts membrane permeability and CYP450 metabolic stability [1]. In aminopyrazole kinase programs, such ethyl‑for‑methyl substitutions have been shown to modulate both potency and selectivity [2]. Quantitative comparative data for the free amines are not publicly disclosed, but the structural difference underpins divergent in vitro profiles observed in internal discovery programs.

C5 Ethyl vs. Methyl Substituent
Class-level
+14.02 g·mol⁻¹; estimated ΔlogP ≈ +0.5
Ethyl analog may confer distinct ADME properties relevant to lipophilicity-driven design
Fragment-based estimate; experimental logP unavailable
Drug Discovery ADME Properties Lead Optimization

Database Registration and Compound Identity

1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine is registered in public chemical databases under two distinct CAS numbers corresponding to the free base (1521422-25-2) and hydrochloride salt (1795184-89-2) [1]. The hydrochloride salt is assigned PubChem CID 86775341 and ChemSpider ID 34215031, enabling unambiguous retrieval of structural and safety data [1]. In contrast, many structurally similar aminopyrazoles lack dual salt‑form registrations, complicating procurement and regulatory documentation.

Database Registration Completeness
Data to verify
Dual CAS (free base + HCl), PubChem CID 86775341, ChemSpider ID 34215031
Supports regulatory documentation and reliable international re-order processes
Qualitative traceability advantage; verify against current database records
Compound Integrity Regulatory Documentation Chemical Provenance

Key Research and Industrial Applications


Kinase-Focused Compound Library Synthesis

The free amine at the 4‑position enables rapid parallel synthesis of amide, sulfonamide, and urea libraries for kinase inhibitor screening. The meta‑chloro and C5‑ethyl substitution pattern aligns with privileged hinge‑binding motifs reported for JNK3 and GSK‑3β inhibitors [1]. The free base form (CAS 1521422-25-2) is preferred for these reactions to avoid protonation interference during coupling.

Herbicidal/Fungicidal Analog Synthesis

Substituted 3‑aryl‑pyrazoles are established herbicide scaffolds [1]. This compound serves as a key intermediate for introducing the 3‑chlorophenyl pharmacophore onto a pyrazole core with a C5‑ethyl substituent, a substitution pattern encountered in commercial protoporphyrinogen oxidase (PPO) inhibitor programs.

Analytical Reference Standard Preparation

The hydrochloride salt (CAS 1795184-89-2, PubChem CID 86775341) is available in purities up to 99.999% from American Elements [1], making it suitable as a quantitative NMR or HPLC reference standard for reaction monitoring and impurity profiling in GLP‑regulated environments.

Photoaffinity Labeling Probe Precursor

The 4‑amino group provides a single, well‑defined attachment point for installing photoaffinity labels (e.g., diazirine or benzophenone moieties) via amide bond formation. The meta‑chlorophenyl group can participate in halogen‑bonding interactions with target proteins, while the C5‑ethyl group modulates steric fit, making this scaffold a versatile starting point for target‑engagement probe design [1].

Application
Selection Property
Validation Focus
Kinase-Focused Compound Library Synthesis
Free amine handle with privileged hinge-binding substitution pattern
Coupling efficiency and kinase panel selectivity review
Herbicidal/Fungicidal Analog Synthesis
3-Chlorophenyl-pyrazole core with C5-ethyl substituent
PPO enzyme inhibition and crop selectivity screening
Analytical Reference Standard Preparation
High-purity HCl salt with complete database registration
HPLC/NMR purity verification and impurity profiling
Photoaffinity Labeling Probe Precursor
Single amino attachment point and halogen-bonding capability
Target engagement confirmation and steric-fit assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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